rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is a deuterated derivative of Efavirenz, an antiretroviral medication primarily used to treat HIV infection. This compound features two tert-butyldimethylsilyloxy groups at the 8 and 14 positions of the Efavirenz structure, enhancing its stability and solubility. The compound is identified by the Chemical Abstracts Service Registry Number 1329840-70-1 and has a molecular formula of C26H37ClF3NO4Si2, with a molecular weight of approximately 576.20 g/mol .
Source and Classification:
This compound is classified as a pharmaceutical intermediate and is utilized in scientific research, particularly in studies involving the pharmacokinetics and metabolism of Efavirenz. It is sourced from various chemical suppliers and manufacturers specializing in pharmaceutical compounds .
The synthesis of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves several key steps:
The technical details of these methods often require careful control of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 can be represented as follows:
The structure can be visualized using various chemical drawing software or databases such as PubChem, which provides detailed structural information along with spectral data where available .
The compound undergoes several chemical reactions relevant to its function and stability:
These reactions are crucial for understanding the pharmacokinetics and potential therapeutic effects of the compound in research settings .
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 acts similarly to Efavirenz by inhibiting the reverse transcriptase enzyme crucial for viral replication in HIV. The mechanism involves:
The use of deuterated forms like rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 allows researchers to trace metabolic pathways and interactions more accurately due to the distinct mass differences introduced by deuterium .
The physical and chemical properties of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 include:
Further analyses may include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity .
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 has several scientific applications:
This compound plays a critical role in ongoing research aimed at improving HIV treatment regimens and understanding drug interactions within biological systems .
The compound rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is a deuterated, silyl-protected derivative of the antiretroviral drug Efavirenz. Its IUPAC name explicitly denotes:
The molecular formula is C₂₆H₃₃D₄ClF₃NO₄Si₂, with a molecular weight of 580.22 g/mol [2] [6]. This formula reflects:
Table 1: Molecular Formula Breakdown
Component | Segment | Atoms |
---|---|---|
Efavirenz core | Benzoxazinone scaffold | C₁₄H₉ClF₃NO₂ |
Deuterium modification | Cyclopropyl moiety | -H₄ + D₄ |
TBDMS protectors | 2 × (C₁₀H₂₃OSi) | C₂₀H₄₆O₂Si₂ |
Full molecule | C₂₆H₃₃D₄ClF₃NO₄Si₂ |
Mass Spectrometry provides definitive confirmation of molecular identity:
Nuclear Magnetic Resonance spectroscopy reveals key structural features:
Deuterium incorporation at the cyclopropyl moiety serves critical functions in analytical and metabolic studies:
Table 2: Metabolic Stability Comparison: Deuteration vs. Non-deuteration
Parameter | Efavirenz | Efavirenz-d4 |
---|---|---|
Cyclopropyl oxidation rate | 100% (reference) | Reduced by 2.3-fold |
Major metabolic pathway | CYP2B6-mediated hydroxylation | Shifted to CYP3A4-mediated pathways |
LC-MS detectability | Limited by matrix interference | Enhanced via m/z 315 → 319 transition |
The dual TBDMS groups confer unique physicochemical properties:
Table 3: TBDMS Electronic and Steric Parameters
Property | Phenolic TBDMS (C8) | Carbamate TBDMS (C14) |
---|---|---|
Bond angle (Si-O-C) | 150–160° | 140–155° |
Steric bulk (ų) | 110 | 105 |
Electron donation (σ, ppm) | -0.35 | -0.28 |
Table 4: Compound Synonyms and Identifiers
Identifier | Value | Source |
---|---|---|
Systematic Name | rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 | [1] [6] |
CAS Registry | 1329840-70-1 | [1] [2] [4] |
Molecular Formula | C₂₆H₃₃D₄ClF₃NO₄Si₂ | [2] [6] |
Alternative Names | Efavirenz-[¹³C₆] (misnomer) | [4] |
Catalogue Numbers | KM21245 (KKL Med), DVE001565 (Veeprho) | [2] [6] |
The strategic incorporation of deuterium and TBDMS groups transforms rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 into an indispensable tool for precise drug quantification, metabolic studies, and analytical method validation [6]. Its design exemplifies the synergy between protective chemistry and isotopic labeling in modern pharmaceutical analysis.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1